4-Amino-3-methylbenzenesulfonic acid

Overview

Description

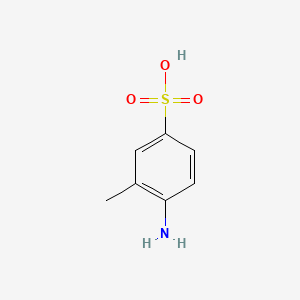

4-Amino-3-methylbenzenesulfonic acid is an organic compound with the molecular formula C₇H₉NO₃S. It is a derivative of benzenesulfonic acid, where the benzene ring is substituted with an amino group at the fourth position and a methyl group at the third position. This compound is known for its applications in various chemical processes and industries, particularly in the synthesis of dyes and pigments .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Amino-3-methylbenzenesulfonic acid can be synthesized through the sulfonation of 3-methylaniline (m-toluidine). The sulfonation reaction typically involves the use of sulfuric acid or oleum as the sulfonating agent. The reaction is carried out by heating 3-methylaniline with sulfuric acid at elevated temperatures, usually between 150-185°C .

Industrial Production Methods: In industrial settings, the production of this compound involves similar sulfonation processes but on a larger scale. The reaction mixture is often subjected to continuous stirring and controlled heating to ensure uniform sulfonation. After the reaction, the product is neutralized with a base, such as sodium hydroxide, and purified through crystallization or distillation .

Chemical Reactions Analysis

Types of Reactions: 4-Amino-3-methylbenzenesulfonic acid undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The sulfonic acid group can be reduced to a sulfonamide.

Substitution: The compound can undergo electrophilic aromatic substitution reactions, such as halogenation and nitration.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Halogenation with bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products:

Oxidation: Nitro-3-methylbenzenesulfonic acid.

Reduction: 4-Amino-3-methylbenzenesulfonamide.

Substitution: Halogenated derivatives like 4-amino-3-methyl-2-chlorobenzenesulfonic acid.

Scientific Research Applications

Applications in Chemistry

Dye and Pigment Production

- Intermediate in Azo Dye Synthesis : 4-Amino-3-methylbenzenesulfonic acid serves as a key intermediate in the production of azo dyes, which are widely used in textiles and food coloring. The compound's ability to participate in electrophilic aromatic substitution reactions makes it valuable for synthesizing various dye structures .

Reagent in Organic Synthesis

- Versatile Reagent : It is utilized as a reagent in numerous organic synthesis reactions, including sulfonation and nitration processes. Its reactivity allows for the modification of other compounds, enhancing the synthesis of complex molecules.

Biological Applications

Enzyme Interaction Studies

- Biochemical Research : The compound is employed in studies investigating enzyme interactions and protein modifications. Its structure allows researchers to explore how modifications can affect enzyme activity and stability.

Potential Drug Development

- Pharmaceutical Precursor : Research is ongoing into its potential use as a precursor for pharmaceutical compounds. Its properties may contribute to developing new therapeutic agents targeting various diseases.

Medical Applications

Toxicological Studies

- Safety Assessments : Toxicological studies have assessed the safety profile of this compound. In a 28-day repeated dose toxicity study on rats, no significant adverse effects were observed at doses up to 2000 mg/kg/day, indicating its potential safety for further applications .

Industrial Applications

Specialty Chemicals Production

- Manufacturing Use : The compound is utilized in producing specialty chemicals, including surfactants and agrochemicals. Its properties allow it to function effectively as a reagent and intermediate in various industrial processes .

Data Table: Summary of Applications

| Application Area | Specific Use | Key Characteristics |

|---|---|---|

| Chemistry | Azo dye synthesis | Intermediate for colorants |

| Organic Synthesis | Electrophilic aromatic substitutions | Versatile reagent |

| Biological Research | Enzyme interaction studies | Investigates biochemical pathways |

| Pharmaceutical Industry | Precursor for drug development | Potential therapeutic applications |

| Industrial Manufacturing | Production of specialty chemicals | Effective reagent in industrial processes |

Case Study 1: Azo Dye Synthesis

In a study focusing on azo dye synthesis, this compound was successfully utilized to produce several azo compounds with varying colors and properties. This demonstrated its effectiveness as an intermediate in dye chemistry, highlighting its importance in textile industries.

Case Study 2: Toxicological Assessment

A comprehensive toxicological assessment involving repeated dosing of rats revealed that this compound did not exhibit significant toxicity at high doses. The findings support its safety for potential pharmaceutical applications and industrial use.

Mechanism of Action

The mechanism of action of 4-amino-3-methylbenzenesulfonic acid involves its ability to participate in electrophilic aromatic substitution reactions. The amino group, being an electron-donating group, activates the benzene ring towards electrophilic attack, particularly at the ortho and para positions. The sulfonic acid group, being an electron-withdrawing group, deactivates the ring but also directs substitution to the meta position relative to itself .

Comparison with Similar Compounds

3-Amino-4-methoxybenzenesulfonic acid: Similar structure but with a methoxy group instead of a methyl group.

4-Aminotoluene-3-sulfonic acid: Similar structure but with a different arrangement of the amino and methyl groups.

Uniqueness: 4-Amino-3-methylbenzenesulfonic acid is unique due to the specific positioning of its functional groups, which influences its reactivity and applications. The presence of both an amino group and a sulfonic acid group makes it a versatile intermediate in organic synthesis, particularly in the production of dyes and pigments .

Biological Activity

4-Amino-3-methylbenzenesulfonic acid, commonly known as p-toluenesulfonamide, is a sulfonamide derivative with diverse applications in various fields such as pharmaceuticals, dyes, and industrial processes. This article delves into the biological activity of this compound, exploring its mechanisms, effects, and relevant research findings.

- Molecular Formula : CHNOS

- Molar Mass : 201.23 g/mol

- Melting Point : 235-240°C

- Boiling Point : 360°C

- Solubility : Highly soluble in water

These properties contribute to its functionality in biological and industrial applications.

This compound exhibits several biological activities primarily through its role as a precursor in the synthesis of various pharmaceutical compounds. It is particularly noted for:

- Antimicrobial Activity : The compound has been investigated for its potential antimicrobial properties. Studies suggest that it may exhibit inhibitory effects against certain bacterial strains, although detailed mechanisms remain to be fully elucidated .

- Mutagenicity Studies : A key area of research involves its mutagenic potential. In a quantitative structure-activity relationship (QSAR) study, it was found that while some aromatic amines with similar structures tested positive for mutagenicity in the Ames test, 4-Amino-3-methylbenzenesulfonic acid showed negative results, indicating a lower risk for mutagenic effects .

Case Study on Repeated Dose Toxicity

A significant study conducted on Sprague-Dawley rats evaluated the repeated dose toxicity of this compound. Key findings include:

- No Observed Adverse Effect Level (NOAEL) : The NOAEL was determined to be 300 mg/kg/day across both sexes. At higher doses (1000 mg/kg/day), some changes were noted, including decreased white blood cell counts and alterations in urine pH and glucose levels. However, these changes were not associated with severe pathological effects .

Summary of Mutagenicity Studies

The compound underwent extensive mutagenicity testing across various models:

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 4-amino-3-methylbenzenesulfonic acid, and how are intermediates characterized?

The synthesis typically involves sulfonation and subsequent amination of toluene derivatives. For example, sulfonation of 3-methyltoluene followed by nitration and reduction yields the target compound. Key intermediates (e.g., 3-methylbenzenesulfonic acid) are characterized via melting point analysis (observed at ~290°C for the final product) and spectroscopic methods such as FT-IR (to confirm sulfonic acid -SO3H groups at ~1030–1150 cm⁻¹) and ¹H NMR (aromatic protons at δ 6.8–7.5 ppm) .

Q. Which spectroscopic and chromatographic methods are optimal for purity assessment?

- HPLC : Reverse-phase C18 columns with UV detection at 254 nm, using a mobile phase of acetonitrile/water (0.1% TFA) .

- Mass Spectrometry : ESI-MS in negative ion mode to detect the molecular ion peak at m/z 187.21 .

- Elemental Analysis : Confirms C, H, N, and S content within ±0.3% of theoretical values .

Q. How does the sulfonic acid group influence solubility and reactivity in aqueous media?

The -SO3H group enhances water solubility via strong hydrogen bonding, making the compound suitable for biological assays. However, its acidity (pKa ~1–2) requires buffered solutions (pH 6–8) to avoid protonation during reactions like azo coupling .

Advanced Research Questions

Q. What strategies mitigate interference from the sulfonic acid group in biological activity studies?

- Derivatization : Convert -SO3H to sulfonamide via reaction with thionyl chloride and amines, reducing ionic interactions in cell membranes .

- Competitive Binding Assays : Use excess inert sulfonic acids (e.g., p-toluenesulfonic acid) to block nonspecific binding in enzyme inhibition studies .

Q. How do substituent positions (amino, methyl) affect electronic properties and reaction kinetics?

Computational studies (DFT) reveal:

- The methyl group at position 3 induces steric hindrance, slowing electrophilic substitution at the para position.

- The amino group at position 4 donates electrons via resonance, activating the ring for diazo coupling (e.g., with aryl diazonium salts) . Kinetic data show a 20% reduction in azo bond formation rate compared to unsubstituted benzenesulfonic acids .

Q. What experimental designs are recommended for studying its apoptosis-inducing mechanisms?

- In Vitro Models : Use caspase-3/7 activation assays in HeLa cells, with IC50 determination via dose-response curves (0.1–100 µM) .

- Flow Cytometry : Annexin V/PI staining to quantify early/late apoptosis, controlling for necrotic effects with Z-VAD-FMK (pan-caspase inhibitor) .

- ROS Scavengers : Include N-acetylcysteine to assess oxidative stress contributions .

Q. Methodological Challenges and Solutions

Q. How to resolve contradictions in reported biological activity data?

Discrepancies in IC50 values (e.g., 5 µM vs. 50 µM) may arise from:

- Solubility Differences : Use DMSO stock solutions (<0.1% final concentration) to avoid precipitation .

- Cell Line Variability : Validate across multiple lines (e.g., MCF-7, A549) with standardized protocols .

Q. What analytical techniques identify degradation products under varying pH conditions?

Properties

IUPAC Name |

4-amino-3-methylbenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3S/c1-5-4-6(12(9,10)11)2-3-7(5)8/h2-4H,8H2,1H3,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQTCZINVPXJNEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5059167 | |

| Record name | Benzenesulfonic acid, 4-amino-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5059167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98-33-9 | |

| Record name | 4-Amino-3-methylbenzenesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98-33-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Aminotoluene-3-sulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098339 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Amino-3-methylbenzenesulfonic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7545 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfonic acid, 4-amino-3-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenesulfonic acid, 4-amino-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5059167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methylsulphanilic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.417 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-AMINOTOLUENE-3-SULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ET833CB2KU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.